5-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-methoxybenzamide
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Overview
Description
5-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple substituents, including a chloro group, a diethylamino group, and a benzotriazole moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-methoxybenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the benzotriazole intermediate with the benzamide core under specific reaction conditions, such as the use of catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific substituents or alter the oxidation state of the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
5-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-methoxybenzamide involves its interaction with specific molecular targets. The diethylamino group and benzotriazole moiety play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also affect cellular pathways by altering the function of key signaling molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-chloro-N-{2-(diethylamino)ethyl}-2-methoxybenzamide
- 5-chloro-N-{4-[(2-chloro-5-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide
- 4-amino-N-(1-benzyl-4-piperidinyl)-5-chloro-2-methoxybenzamide
Uniqueness
Compared to similar compounds, 5-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-methoxybenzamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the benzotriazole moiety, in particular, enhances its potential for diverse applications in scientific research .
Properties
Molecular Formula |
C25H26ClN5O2 |
---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
5-chloro-N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C25H26ClN5O2/c1-5-30(6-2)18-8-10-19(11-9-18)31-28-22-13-16(3)21(15-23(22)29-31)27-25(32)20-14-17(26)7-12-24(20)33-4/h7-15H,5-6H2,1-4H3,(H,27,32) |
InChI Key |
CXPKXNJENGEQAK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)OC)C |
Origin of Product |
United States |
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